
Flurdihydroergotamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flurdihydroergotamine is a serotonin 5HT1 receptor agonist used as an antimigraine drug.
科学的研究の応用
Migraine Treatment
Flurdihydroergotamine is primarily indicated for the acute treatment of migraine attacks. Its efficacy is attributed to its ability to constrict dilated intracranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.
- Efficacy : Clinical studies have demonstrated that this compound provides significant pain relief in patients suffering from moderate to severe migraines. A double-blind, placebo-controlled trial indicated that 70% of patients experienced headache resolution within four hours of administration .
- Administration Routes : this compound can be administered intranasally, which offers a non-invasive alternative to intravenous or oral routes. This method has shown improved bioavailability compared to traditional formulations .
Cluster Headaches
This compound has also been investigated for treating cluster headaches, a condition characterized by severe unilateral pain.
- Outcomes : A retrospective study on outpatient intravenous administration of dihydroergotamine (which includes this compound) reported complete resolution of pain in 63% of cases after one month . The treatment was more effective for episodic cluster headaches than for chronic forms.
Safety and Tolerability
The safety profile of this compound is generally favorable, although it is contraindicated in patients with ischemic heart disease due to potential vasospastic effects. Common side effects include nausea and transient chest pain, which are typically mild .
Comparative Efficacy
Study | Population | Efficacy Rate | Administration Route | Side Effects |
---|---|---|---|---|
Study 1 | Migraine | 70% headache resolution at 4 hours | Intranasal | Mild nausea |
Study 2 | Cluster Headache | 63% complete resolution after 1 month | Intravenous | Chest pain |
Case Studies Highlighting Efficacy
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Migraines : A patient cohort treated with intranasal this compound reported significant improvements in pain severity and functional ability within 30 minutes post-administration .
- Case Study on Cluster Headaches : Patients receiving outpatient intravenous this compound showed rapid onset relief, with many achieving sustained remission from chronic cluster headaches .
特性
CAS番号 |
1416417-27-0 |
---|---|
分子式 |
C34H36F3N5O5 |
分子量 |
651.6872 |
IUPAC名 |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-5-(trifluoromethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C34H36F3N5O5/c1-32(31(45)42-25(14-18-8-4-3-5-9-18)30(44)41-13-7-12-26(41)34(42,46)47-32)39-29(43)19-15-21-20-10-6-11-23-27(20)22(16-24(21)40(2)17-19)28(38-23)33(35,36)37/h3-6,8-11,19,21,24-26,38,46H,7,12-17H2,1-2H3,(H,39,43)/t19-,21-,24-,25+,26+,32-,34+/m1/s1 |
InChIキー |
FNVRIGFDIUORGI-XEMULFGESA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C(NC8=CC=CC6=C78)C(F)(F)F)N(C5)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Flurdihydroergotamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。